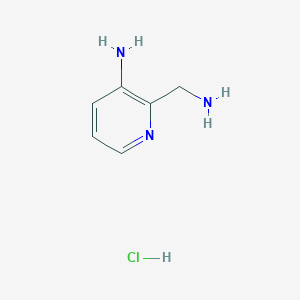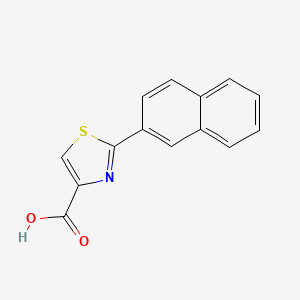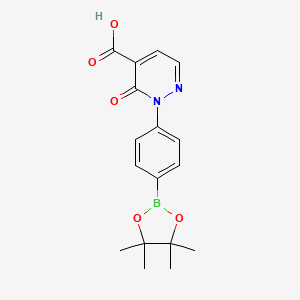
N-Acetyl-4-aminophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-aminophenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group and an amino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-4-aminophenylalanine can be synthesized through several methods. One common approach involves the acetylation of 4-aminophenylalanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains are engineered to produce 4-aminophenylalanine from glucose. The 4-aminophenylalanine is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-4-aminophenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylalanine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-aminophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of bioplastics and other biodegradable materials.
Wirkmechanismus
The mechanism of action of N-Acetyl-4-aminophenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in the synthesis of peptides and proteins. The acetyl group enhances its stability and bioavailability, making it a valuable compound in biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenylalanine: The parent compound without the acetyl group.
N-Acetyl-phenylalanine: Similar structure but without the amino group on the benzene ring.
4-Aminocinnamic acid: Another derivative of phenylalanine with different functional groups.
Uniqueness
N-Acetyl-4-aminophenylalanine is unique due to the presence of both an acetyl group and an amino group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
Eigenschaften
CAS-Nummer |
68319-36-8 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-acetamido-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
FEQBTHHWQQXZTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)


![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)

